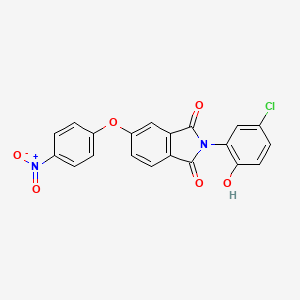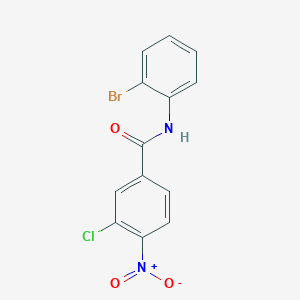![molecular formula C21H36N2O4 B6080698 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has been subject to scientific research due to its potential therapeutic applications. DMPE is a piperazine derivative that has been synthesized through various methods and has been shown to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is not fully understood, but it has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have significant biochemical and physiological effects, including the inhibition of ROS production, the activation of the Nrf2 pathway, and the modulation of various signaling pathways involved in inflammation and cell survival. 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
The advantages of using 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol in lab experiments include its antioxidant and anti-inflammatory properties, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, the identification of its mechanism of action, and the evaluation of its toxicity and safety. Additionally, the development of 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol derivatives with improved properties and efficacy could be an area of future research.
合成法
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol can be synthesized through various methods, including the reaction of 2-(2,4,5-trimethoxybenzyl)piperazine with 2-(2,2-dimethylpropylamino)ethanol in the presence of a catalyst. Another method involves the reaction of 2-(2,4,5-trimethoxybenzyl)piperazine with 2-(2,2-dimethylpropylamino)ethanol in the presence of sodium borohydride.
科学的研究の応用
2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has antioxidant and anti-inflammatory properties, which could make it a potential treatment for various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases.
特性
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-21(2,3)15-23-9-8-22(14-17(23)7-10-24)13-16-11-19(26-5)20(27-6)12-18(16)25-4/h11-12,17,24H,7-10,13-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWGBYLDZDCPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-Dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-3-piperidinyl}(3-pyridinyl)methanone](/img/structure/B6080617.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6080621.png)
![4-(4-chlorophenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6080623.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6080632.png)
![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)

![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6080657.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B6080662.png)
![2-(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6080674.png)
![ethyl 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6080681.png)
![1-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6080691.png)

![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)